(2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride
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Overview
Description
(2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C10H13NO2·HCl. It is known for its unique structure, which includes a dioxane ring fused with a benzene ring, and a methanamine group attached to the benzene ring. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Dioxane Ring: The initial step involves the formation of the dioxane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
Attachment of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done through a nucleophilic substitution reaction where a suitable amine reacts with a halogenated precursor.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the dioxane ring.
Substitution: The methanamine group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases are typically used for substitution reactions.
Major Products:
Oxidation Products: Oxides of the methanamine group.
Reduction Products: Reduced forms of the dioxane ring.
Substitution Products: Compounds with different functional groups replacing the methanamine group.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with various biological molecules, influencing their activity. The dioxane ring provides structural stability, allowing the compound to interact with enzymes and receptors effectively.
Comparison with Similar Compounds
- (2,2-Dimethyl-1,3-dioxaindan-5-yl)methanol
- (2,2-Dimethyl-1,3-dioxaindan-5-yl)acetic acid
Uniqueness:
- Structural Features: The presence of both a dioxane ring and a methanamine group makes (2,2-Dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride unique compared to its analogs.
- Chemical Properties: Its ability to undergo various chemical reactions and form stable complexes with biological molecules sets it apart from similar compounds.
Properties
IUPAC Name |
(2,2-dimethyl-1,3-benzodioxol-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(2)12-8-4-3-7(6-11)5-9(8)13-10;/h3-5H,6,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREPEWWSIMOJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225141-39-7 |
Source
|
Record name | 1-(2,2-dimethyl-1,3-dioxaindan-5-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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